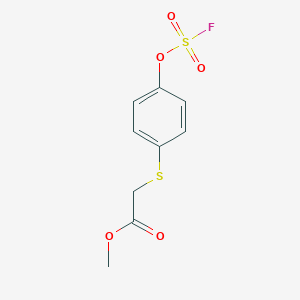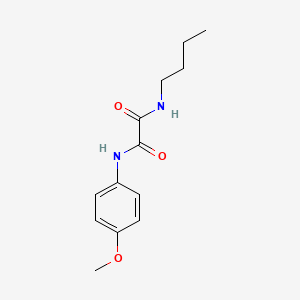![molecular formula C15H15N5O2S B2660485 N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034473-44-2](/img/structure/B2660485.png)
N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the type of chemical compound it is. For example, it could be an organic compound, a polymer, a metal complex, etc. The description may also include the role or use of the compound in various applications .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
The molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, etc .Mécanisme D'action
BIS inhibits the activity of carbonic anhydrase by binding to its active site, thereby preventing the formation of bicarbonate ions. This results in a decrease in the pH of the surrounding environment, which can have various physiological effects. BIS has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
BIS has various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation. BIS has also been shown to have potential applications in the treatment of glaucoma, due to its ability to reduce intraocular pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BIS in lab experiments include its ability to selectively inhibit the activity of carbonic anhydrase, its potential anticancer activity, and its potential applications in the treatment of glaucoma. However, the limitations of using BIS in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of BIS, including the development of more potent and selective carbonic anhydrase inhibitors, the investigation of its potential applications in the treatment of other diseases such as osteoporosis and epilepsy, and the development of new methods for the synthesis of BIS and its derivatives.
In conclusion, BIS is a chemical compound that has been extensively studied for its potential applications in scientific research. BIS has various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation. BIS has potential applications in the treatment of glaucoma, due to its ability to reduce intraocular pressure. Further studies are needed to determine the safety and efficacy of BIS and its derivatives, and to develop new methods for its synthesis and application.
Méthodes De Synthèse
The synthesis of BIS involves the reaction of 2,3'-bipyridine-5-carboxaldehyde and 1-methyl-1H-imidazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
BIS has been studied for its potential applications in various scientific research fields such as biochemistry, pharmacology, and medicinal chemistry. BIS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. BIS has also been shown to have potential anticancer activity by inhibiting the growth of cancer cells.
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-20-10-15(18-11-20)23(21,22)19-8-12-4-5-14(17-7-12)13-3-2-6-16-9-13/h2-7,9-11,19H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSLRQMJUECEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,4,5-trimethoxy-N-[3-[(3,4,5-trimethoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2660414.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2660419.png)

![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2660422.png)


